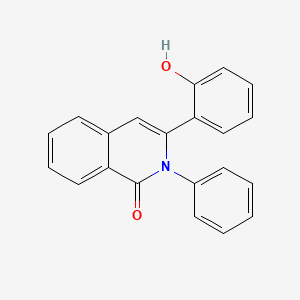![molecular formula C11H17N B15207811 1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of cyclopenta[b]pyrroles
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,4-pentadiene with isopropylamine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: These compounds have similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound has a different substitution pattern, which can affect its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
2-methyl-1-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C11H17N/c1-8(2)12-9(3)7-10-5-4-6-11(10)12/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
KCXLMCSBWXSMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1C(C)C)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


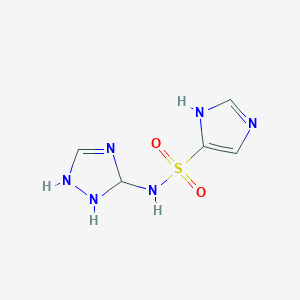
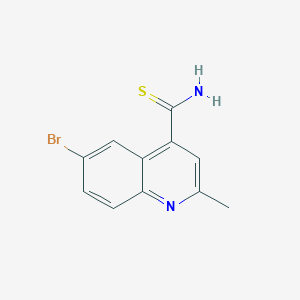
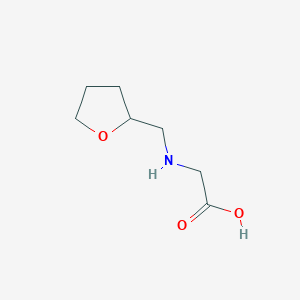

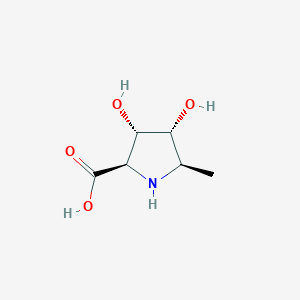
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
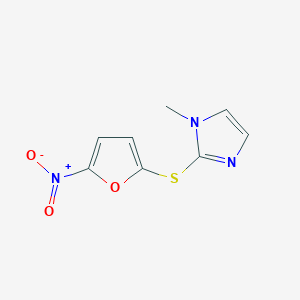
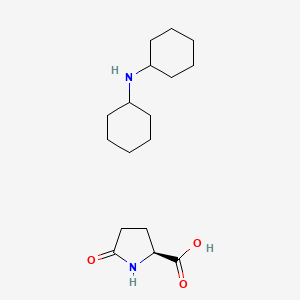

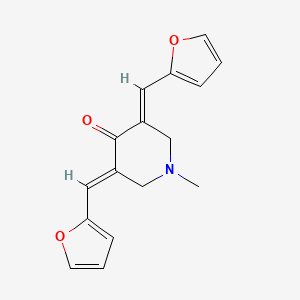

![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
